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Compound of Interest

Compound Name: 3,6-Dimethyldecane

Cat. No.: B102459 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) spectroscopy data for 3,6-dimethyldecane. Tailored for researchers,

scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C

NMR spectral data, detailed experimental protocols for data acquisition, and a structural

representation of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental NMR data for 3,6-dimethyldecane, the

following tables present predicted chemical shifts (δ), multiplicities, and assignments based on

established principles of NMR spectroscopy and typical values for similar aliphatic compounds.

[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for 3,6-Dimethyldecane
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1, H10 ~0.8-0.9 Triplet (t) ~7.0

H1', H1'' ~0.8-0.9 Doublet (d) ~6.5

H2, H9 ~1.2-1.4 Multiplet (m) -

H3, H6 ~1.4-1.6 Multiplet (m) -

H4, H5, H7, H8 ~1.1-1.3 Multiplet (m) -

Table 2: Predicted ¹³C NMR Data for 3,6-Dimethyldecane

Carbon Predicted Chemical Shift (δ, ppm)

C1, C10 ~14

C1', C1'' ~19

C2, C9 ~23

C4, C8 ~29

C5, C7 ~35

C3, C6 ~37

Note: Due to the chiral centers at C3 and C6, the molecule exists as a mixture of diastereomers

(a meso compound and a pair of enantiomers). This may lead to more complex spectra than

predicted here, with distinct signals for chemically non-equivalent, but structurally similar,

nuclei.

Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR

spectra of a branched alkane like 3,6-dimethyldecane.

1. Sample Preparation:
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Sample Purity: The 3,6-dimethyldecane sample should be of high purity (>98%) to avoid

interfering signals from impurities.

Solvent: A deuterated solvent, typically chloroform-d (CDCl₃), is used to dissolve the sample.

The solvent peak also serves as a reference.

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of

solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated solution

(50-100 mg/mL) is preferable.[2]

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium

signal of the solvent to maintain field stability. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp spectral lines.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: ~1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling, resulting in single lines for each unique carbon atom.
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Acquisition Time: ~1-2 seconds.

Relaxation Delay: ~2-10 seconds.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low

natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-

domain spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

absorptive mode, and the baseline is corrected to be flat.

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the

residual solvent peak.

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to

determine the relative number of protons giving rise to each signal.

Visualization of 3,6-Dimethyldecane
To aid in the interpretation of the NMR data, a 2D structural diagram of 3,6-dimethyldecane is

provided below, generated using the DOT language.

Figure 1. 2D Structure of 3,6-Dimethyldecane

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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